Dihydro Artemisinin-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

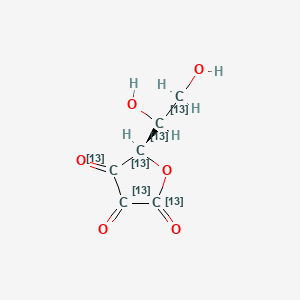

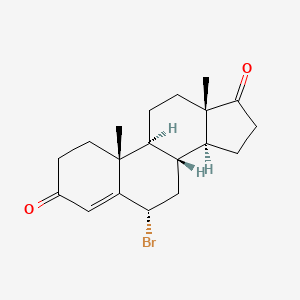

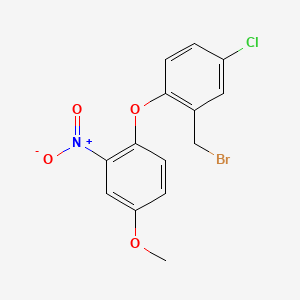

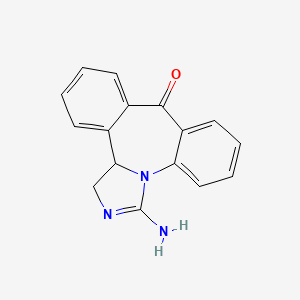

Dihydro Artemisinin-d3 is a deuterated derivative of dihydroartemisinin, which is a semi-synthetic derivative of artemisinin. Artemisinin is a natural compound extracted from the plant Artemisia annua, commonly known as sweet wormwood. This compound is primarily used in scientific research due to its enhanced stability and unique properties compared to its non-deuterated counterpart.

Wirkmechanismus

Target of Action

Dihydro Artemisinin-d3 (DHA), a derivative of artemisinin, is primarily targeted against malaria parasites . It has been found to inhibit malignant tumor growth and regulate immune system function . The compound causes severe oxidative stress in parasites and tumors by inducing excessive reactive oxygen species production . It also enhances the ability of the immune system to resist parasites .

Mode of Action

DHA interacts with its targets by damaging their membranes, disrupting their mitochondrial function, and causing oxidative stress through producing excessive reactive oxide species (ROS) . It also kills tumor cells by inducing programmed cell death, blocking cell cycle, and enhancing anti-tumor immunity . In addition, DHA inhibits inflammation by reducing the inflammatory cells infiltration and suppressing the production of pro-inflammatory cytokines .

Biochemical Pathways

DHA affects several biochemical pathways. It regulates key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules . It also impacts the mevalonate pathway (MVA) and the cyclization of farnesyl diphosphate (FDP) .

Pharmacokinetics

DHA’s ADME properties impact its bioavailability. It is converted to DHA by esterases in the stomach . After intravenous injection, it has a steady-state volume of distribution of 0.39 L, and a clearance of 21–41 mL min^−1 kg^−1 . The terminal half-life after intravenous dosing is 1.35 h . Bioavailability after intramuscular injection is 85% . After oral administration, low bioavailability (19–35%) is observed .

Result of Action

The molecular and cellular effects of DHA’s action include the induction of T-cell activation, with an increased proportion of Ki67+CD4+ T cells, CD25+CD4+ T cells, interferon (IFN)-γ-producing CD8+ T cells, Brdu+ CD8+ T cells and neutrophils . This enhances cellular immunity to experimental malaria and overcomes immunosuppression in mice .

Action Environment

Environmental factors can influence DHA’s action, efficacy, and stability. For instance, the development of apparent artemisinin resistance in Cambodia is of particular concern . This phenomenon will become doubly alarming if resistance mechanisms evolve that affect a pathway common to both drugs within ACTs, through, for example, drug efflux mechanisms mediated by pfmdr1 copy number .

Biochemische Analyse

Biochemical Properties

Dihydro Artemisinin-d3 interacts with several enzymes, proteins, and other biomolecules. Experimental evidence suggests that this compound may exert its functions via mechanisms like regulating key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It causes severe oxidative stress in parasites and tumors by inducing excessive reactive oxygen species production . This compound also kills tumor cells by inducing programmed cell death, blocking the cell cycle, and enhancing anti-tumor immunity .

Molecular Mechanism

The molecular mechanism of this compound involves the cleavage of endoperoxide bridges by iron, producing free radicals which damage biological macromolecules causing oxidative stress in the cells of the parasite . It also inhibits the human acyltransferase, zinc finger DHHC domain-containing protein 6 (ZDHHC6), resulting in reduced palmitoylation and mislocalization of the small GTPase NRas in cancer cells .

Dosage Effects in Animal Models

In animal models, this compound has shown to improve cognitive functions in Alzheimer’s disease animal model 3xTg mice

Metabolic Pathways

This compound is involved in several metabolic pathways. Both artemether and artesunate are metabolised to this compound by rapid esteratic hydrolysis of artesunate or slower cytochrome P450 .

Transport and Distribution

This compound is transported into the cell and artemisinin-transferrin conjugate causes the release of iron which reductively cleaves the endoperoxide bridge

Subcellular Localization

This compound localizes to or near the endoplasmic reticulum and vesicles that mediate intracellular trafficking, including plasma membrane-associated cytostomes that import host hemoglobin to the digestive vacuole wherein artemisinin-activating heme moieties are released .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro Artemisinin-d3 involves the reduction of artemisinin using deuterated reducing agents. The process typically includes the following steps:

Reduction of Artemisinin: Artemisinin is reduced using deuterated borohydride to produce dihydroartemisinin-d3.

Purification: The product is purified using chromatographic techniques to ensure the removal of any impurities and unreacted starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Reduction: Utilizing industrial-grade deuterated reducing agents for the reduction of artemisinin.

Purification and Quality Control: Employing advanced purification techniques and stringent quality control measures to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Dihydro Artemisinin-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form artemisinin derivatives.

Reduction: Further reduction can lead to the formation of more reduced artemisinin derivatives.

Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Deuterated borohydride is commonly used for reduction.

Substitution: Various reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products Formed

Oxidation Products: Various oxidized derivatives of artemisinin.

Reduction Products: More reduced forms of artemisinin derivatives.

Substitution Products: Substituted artemisinin derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Dihydro Artemisinin-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a stable isotope-labeled compound in various chemical studies.

Biology: Employed in biological studies to understand the metabolism and mechanism of action of artemisinin derivatives.

Medicine: Investigated for its potential therapeutic effects in treating malaria and other diseases.

Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Artemisinin: The parent compound from which dihydroartemisinin is derived.

Artemether: A methyl ether derivative of dihydroartemisinin.

Artesunate: A hemisuccinate derivative of dihydroartemisinin.

Arteether: An ethyl ether derivative of dihydroartemisinin.

Uniqueness of Dihydro Artemisinin-d3

This compound is unique due to its deuterated nature, which provides enhanced stability and allows for detailed metabolic studies. Its deuterium atoms replace hydrogen atoms, making it more resistant to metabolic degradation and providing a longer half-life in biological systems.

Eigenschaften

IUPAC Name |

(1R,4S,5R,8S,9R,10S,12R,13R)-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14-,15-/m1/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDCWCLMFKKGEE-MPBQXAAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O[C@@H]1O)O[C@@](CC3)(OO4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime](/img/structure/B565263.png)

![triazolo[4,5-b]pyridin-3-yl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoate](/img/structure/B565270.png)